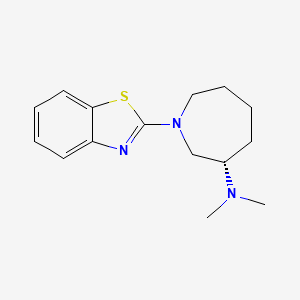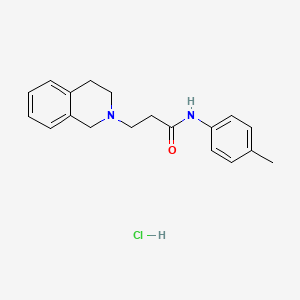
(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline and pyridine rings, followed by the introduction of the various functional groups . The exact methods would depend on the specific reactions used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like MolView can be used to visualize the 3D structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its color, density, hardness, melting and boiling points, and reactivity .
Wissenschaftliche Forschungsanwendungen
Metal Chelation and Coordination Chemistry
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines excellent monoprotic bidentate chelating agents. They form four- and six-covalent complexes with various metal ions, including Cu²⁺, Zn²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Cd²⁺, Ni²⁺, Fe³⁺, and Al³⁺ . These complexes find applications in catalysis, material science, and bioinorganic chemistry.
Antimicrobial Properties
8-HQ derivatives exhibit antimicrobial effects. For instance, 2-methyl-8-quinolinol (Hq Me) has been studied as a ligand for preparing aluminum complexes. These complexes may have potential applications in antimicrobial agents . Further research could explore their efficacy against specific pathogens.
Anticancer Potential
Compounds containing the 8-HQ moiety have attracted attention due to their potential in cancer therapy. Researchers have explored their use as lead compounds with good efficacy and low toxicity. Investigating their mechanisms of action and optimizing their structures could lead to novel anticancer drugs .
Alzheimer’s Disease Research
Given their metal-chelating properties, 8-HQ derivatives have been investigated in the context of Alzheimer’s disease. Metal ions play a role in neurodegenerative processes, and compounds like 2-methyl-8-quinolinol could potentially influence disease progression .
Biomedical Imaging and Sensing
The metal complexes of 8-HQ can serve as fluorescent probes for imaging applications. Their ability to bind to specific metal ions allows for targeted detection of cellular processes or disease markers. Researchers are exploring their use in biosensors and diagnostic tools.
Wirkmechanismus
Target of Action
Quinoline-based compounds, such as this one, have been studied extensively for their pharmacological properties . They are known to interact with various cellular targets, including enzymes, receptors, and transporters, which play crucial roles in numerous biological processes.
Mode of Action
Quinoline-based compounds are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . These interactions can lead to changes in the activity of the target, ultimately influencing cellular functions.
Biochemical Pathways
Quinoline-based compounds have been associated with a variety of biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular functions.
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
Based on the known activities of quinoline-based compounds, it can be speculated that this compound may have a range of effects, including modulation of enzyme activity, alteration of receptor signaling, and changes in gene expression .
Eigenschaften
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-5-4-6-12-9-13(16(20)19-15(11)12)10-22-17(21)14-7-2-3-8-18-14/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFWEIADECNSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)


![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)
![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)
![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)
![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)
